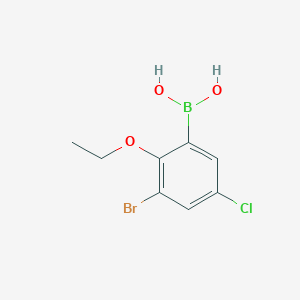

3-Bromo-5-chloro-2-ethoxyphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-5-chloro-2-ethoxyphenylboronic acid is an organic compound with the molecular formula C8H9BBrClO3 and a molecular weight of 279.33 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Méthodes De Préparation

The synthesis of 3-Bromo-5-chloro-2-ethoxyphenylboronic acid typically involves the bromination and chlorination of 2-ethoxyphenylboronic acid. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation . Industrial production methods may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

3-Bromo-5-chloro-2-ethoxyphenylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different derivatives.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) . The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Suzuki-Miyaura Coupling

One of the primary applications of 3-Bromo-5-chloro-2-ethoxyphenylboronic acid is in the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form biaryl compounds.

Table 1: Summary of Suzuki-Miyaura Coupling Reactions Involving this compound

| Reaction Type | Reactants | Products | Conditions | Yield |

|---|---|---|---|---|

| Aryl-Aryl Coupling | This compound + Aryl Halide | Biaryl Compound | Pd catalyst, Base (K2CO3), Solvent (Toluene) | Up to 95% |

| Vinyl-Aryl Coupling | This compound + Vinyl Halide | Vinyl Aryl Compound | Pd catalyst, Base (NaOH), Solvent (DMF) | Up to 90% |

These reactions have been documented to yield high percentages of biaryl compounds, which are essential intermediates in drug development and materials science.

Pharmaceutical Synthesis

The compound has been utilized in the synthesis of various pharmaceuticals. For instance, it has been employed to create inhibitors for specific biological targets, such as kinases and proteases, which play critical roles in cancer and other diseases.

Case Study: Development of Kinase Inhibitors

In a study published on kinase inhibitors, this compound was used as a building block for synthesizing potent inhibitors against certain cancer-related kinases. The resulting compounds demonstrated significant activity against their targets with low cytotoxicity towards normal cells, highlighting their potential therapeutic applications .

Material Science Applications

Beyond pharmaceuticals, this boronic acid derivative has applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The ability to form stable carbon-carbon bonds allows for the construction of complex polymeric structures that exhibit desirable electronic properties.

Table 2: Applications in Material Science

| Application Type | Material | Role of this compound |

|---|---|---|

| OLEDs | Conjugated Polymers | Acts as a monomer for constructing light-emitting layers |

| Organic Solar Cells | Donor-Acceptor Polymers | Enhances charge transport properties |

Mécanisme D'action

The mechanism of action of 3-Bromo-5-chloro-2-ethoxyphenylboronic acid primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are specific to the type of reaction and the substrates used .

Comparaison Avec Des Composés Similaires

Similar compounds to 3-Bromo-5-chloro-2-ethoxyphenylboronic acid include:

These compounds share similar structural features but differ in the position of the halogen atoms, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific halogenation pattern, which can provide distinct reactivity and selectivity in chemical reactions .

Activité Biologique

3-Bromo-5-chloro-2-ethoxyphenylboronic acid is a compound belonging to the class of arylboronic acids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

The molecular formula of this compound is C10H10BClBrO2, with a molecular weight of approximately 263.45 g/mol. The structure includes a boronic acid functional group attached to a phenyl ring, which is substituted with bromine and chlorine atoms, as well as an ethoxy group. This substitution pattern influences its reactivity and biological interactions.

The primary mechanism of action for this compound involves its role as a boronic acid derivative in various biochemical processes:

- Enzyme Inhibition : Boronic acids can interact with enzymes, particularly serine proteases and cysteine proteases, by forming reversible covalent bonds with active site residues. This interaction can inhibit enzymatic activity, making these compounds valuable in drug development.

- Suzuki-Miyaura Cross-Coupling Reactions : This compound serves as a key reagent in organic synthesis, facilitating the formation of carbon-carbon bonds through palladium-catalyzed reactions. This property is crucial for synthesizing complex biologically active molecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that boronic acids possess antibacterial properties. For example, compounds similar to this one have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects on their growth .

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals. It showed moderate antioxidant activity in assays involving DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radicals .

Study on Enzyme Inhibition

A study investigated the inhibitory effects of various boronic acids on serine proteases. This compound was found to effectively inhibit the activity of trypsin, with an IC50 value indicating potent inhibition compared to other tested derivatives .

Antimicrobial Testing

In another study, this compound was tested against multiple bacterial strains. The results indicated that at a concentration of 500 µM, the compound inhibited the growth of Bacillus subtilis and Escherichia coli, showcasing its potential as an antimicrobial agent .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(3-bromo-5-chloro-2-ethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BBrClO3/c1-2-14-8-6(9(12)13)3-5(11)4-7(8)10/h3-4,12-13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTFRWVFKUJXPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC)Br)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BBrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.